N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole core, which is synthesized from 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions . The benzofuran moiety is then introduced through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone . The final step involves coupling the benzoxazole and benzofuran units through an amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI or DCC .
Chemical Reactions Analysis
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The anticancer activity is believed to be due to its interaction with cellular DNA, leading to apoptosis or programmed cell death in cancer cells .
Comparison with Similar Compounds
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide can be compared with other benzoxazole derivatives such as:
4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Known for its fluorescent properties and antimicrobial activity.
Benzoxazole analogues: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
The uniqueness of this compound lies in its combined benzoxazole and benzofuran moieties, which contribute to its distinct photophysical and biological properties .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c1-14-7-12-20-18(13-14)15(2)22(28-20)23(27)25-17-10-8-16(9-11-17)24-26-19-5-3-4-6-21(19)29-24/h3-13H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRJECXSOORBFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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